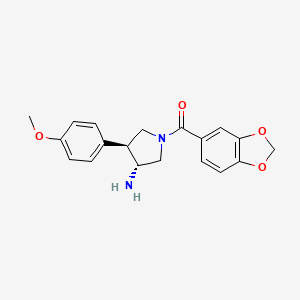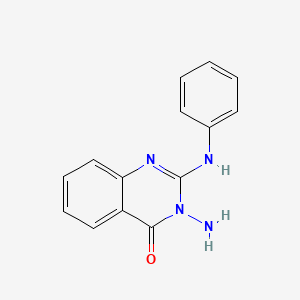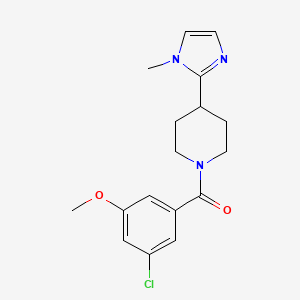![molecular formula C16H16N2O3 B5680423 N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been found to possess a wide range of biological activities. In
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that DMXB-A has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMXB-A has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions such as chronic pain and inflammatory bowel disease. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Mécanisme D'action
The exact mechanism of action of DMXB-A is not fully understood, but it is believed to act on the cholinergic system in the brain. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. Activation of the α7 nicotinic acetylcholine receptor by DMXB-A has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. Research has shown that DMXB-A can improve cognitive function, reduce inflammation and oxidative stress, and increase neurotrophic factor levels in the brain. DMXB-A has also been found to have analgesic effects and can reduce pain sensitivity in animal models of chronic pain. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMXB-A is also stable and can be easily synthesized and purified. However, DMXB-A has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are required when using DMXB-A in lab experiments.
Orientations Futures
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Research is also needed to determine the optimal dosing and administration of DMXB-A for various conditions. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of DMXB-A on the cholinergic system and other neurotransmitter systems in the brain. Finally, research is needed to develop new analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 1-(3-isoxazolyl)ethylamine with 2,3-dimethylbenzofuran-5-carboxylic acid chloride. The resulting product is then purified and analyzed using various spectroscopic techniques. The synthesis of DMXB-A is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-13-9-12(4-5-15(13)21-10)16(19)18(3)11(2)14-6-7-20-17-14/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCDNDPBIGVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)C(C)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)

![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)

![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)